molecular formula C18H23N3O2 B2483868 Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate CAS No. 1404312-30-6

Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate

Cat. No. B2483868
CAS RN: 1404312-30-6
M. Wt: 313.401
InChI Key: NTRQMSHAQWTXMS-UHFFFAOYSA-N
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Description

Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This has potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Structural Studies

  • Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate has been explored in the synthesis of various compounds. The study of triorganostannyl esters of aminobenzoic acids revealed that benzyl substituents on tin could be pivotal in determining the physicochemical properties and interactions of ligands in coordination to metal centers (Tzimopoulos et al., 2010).

Medicinal Chemistry

  • The compound has relevance in medicinal chemistry, particularly in the synthesis of integrin antagonists for the treatment of idiopathic pulmonary fibrosis. A diastereoselective synthesis involving a benzyl-substituted pyrrolidine was reported, highlighting its potential as a therapeutic agent (Anderson et al., 2016).

Cholinesterase Inhibition

  • In the field of enzyme inhibition, this compound derivatives were found to exhibit inhibitory effects against cholinesterases, with some compounds showing promising activity. This research provides insights into potential therapeutic applications for neurological disorders (Pizova et al., 2017).

Polymerization and Catalytic Activity

  • The compound's derivatives have been used in the electrochemical polymerization of pyrrole. Studies showed that these derivatives exhibit high electrocatalytic activity, particularly for the oxidation of benzyl alcohol, demonstrating their potential in various chemical processes (Lu et al., 2014).

Antimicrobial Activity

  • Research into methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which include the benzyl pyrrolidine structure, indicated interesting antibacterial activity against specific bacterial strains, suggesting potential in developing new antimicrobial agents (Nural et al., 2018).

Future Directions

The future directions in the study and application of “Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship (SAR) of these compounds .

properties

IUPAC Name

benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c19-12-15-6-9-20(10-7-15)17-8-11-21(13-17)18(22)23-14-16-4-2-1-3-5-16/h1-5,15,17H,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRQMSHAQWTXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2CCN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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